1-(3-methoxyphenyl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide
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Description
1-(3-methoxyphenyl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H26N6O4 and its molecular weight is 450.499. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Pharmacokinetics
Compounds similar to the one mentioned often undergo extensive study to understand their metabolism and excretion in humans. For example, studies on compounds like BMS-690514 and SB-649868 investigate their absorption, metabolism, and excretion patterns, including identification of metabolic pathways and the extent of metabolite formation (Christopher et al., 2010; Renzulli et al., 2011). These studies are critical for predicting drug behavior in the human body, optimizing dosing, and minimizing potential adverse effects.
Receptor Binding and Neurological Effects
Research on compounds that interact with specific receptors, such as 5-HT1A receptors, plays a crucial role in understanding their therapeutic potential for treating psychiatric and neurological disorders. Studies using PET imaging with radioligands like [11C]WAY-100635 offer insights into receptor distribution and binding potential, which can inform drug development processes targeting similar pathways (Pike et al., 1996).
Toxicology and Safety Assessment
Evaluating the toxicological profile of new compounds is essential for ensuring safety. Studies on the metabolism and adduct formation of heterocyclic amines like PhIP in humans and rodents at low doses provide valuable information on potential carcinogenic risks associated with dietary exposure to similar compounds (Turteltaub et al., 1999). Such research is fundamental in assessing long-term safety and regulatory compliance.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O4/c1-4-6-16-11-20(30)26-23(24-16)29-19(9-14(2)27-29)25-22(32)15-10-21(31)28(13-15)17-7-5-8-18(12-17)33-3/h5,7-9,11-12,15H,4,6,10,13H2,1-3H3,(H,25,32)(H,24,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSALHKZWZUSDLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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